Hydroxystilbamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxystilbamide is a chemical compound that belongs to the stilbene family. It is a synthetic derivative of resveratrol, a natural polyphenol found in grapes, berries, and peanuts. Hydroxystilbamide has gained significant attention in the scientific community due to its potential therapeutic properties.
Scientific Research Applications
Antifungal and Antiparasitic Properties
Hydroxystilbamidine, a compound related to Hydroxystilbamide, exhibits significant antifungal and antiparasitic activities. It is known for its ability to impede cellular processes in protozoa by binding to DNA and RNA in a non-intercalating manner and inhibiting ribonucleases. This quality makes it effective against a range of protozoan infections (Definitions, 2020).
Immunomodulatory Effects
Hydroxystilbamidine has also been identified as an immunosuppressant. It significantly suppresses the plaque-forming cell response, impacting both primary and secondary immune responses without causing toxic effects on spleen cells (Folds, Orlando, & Spitznagel, 1975).
Diagnostic and Histochemical Applications
Hydroxystilbamidine is frequently used as a diagnostic agent in neuroanatomy and serves as a histochemical stain. Its ability to bind to DNA and RNA enhances its utility in various biological and medical research areas (Hydroxystilbamidine Isethionate, 2020).
Inhibition of DNA Synthesis
Inhibiting DNA synthesis is another notable property of Hydroxystilbamidine. This effect is crucial for its antiparasitic function, particularly against Trypanosoma gambiense. The compound has been shown to selectively inhibit kinetoplast duplication, a unique feature of certain parasites, without affecting nuclear and cytoplasmic multiplication (Ono & Inoki, 1975).
Effect on Ribonucleases
The compound's potent inhibitory action on ribonucleases is crucial for its biological effects. By inhibiting these enzymes, Hydroxystilbamidine affects protein synthesis and other cellular processes, making it an important tool in molecular biology research (Lizardi, 1980).
properties
CAS RN |
533-22-2 |
---|---|
Product Name |
Hydroxystilbamide |
Molecular Formula |
C₂₀H₂₈N₄O₉S₂ |
Molecular Weight |
532.6 g/mol |
IUPAC Name |
4-[2-(4-carbamimidoylphenyl)ethenyl]-3-hydroxybenzenecarboximidamide;2-hydroxyethanesulfonic acid |
InChI |
InChI=1S/C16H16N4O.2C2H6O4S/c17-15(18)12-5-2-10(3-6-12)1-4-11-7-8-13(16(19)20)9-14(11)21;2*3-1-2-7(4,5)6/h1-9,21H,(H3,17,18)(H3,19,20);2*3H,1-2H2,(H,4,5,6) |
InChI Key |
XVTQTNAKZYLTNZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C=CC2=C(C=C(C=C2)C(=N)N)O)C(=N)N.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=C(C=C(C=C2)C(=N)N)O)C(=N)N.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O |
Other CAS RN |
533-22-2 |
synonyms |
2-Hydroxy-4,4’-diamidinostilbene di(β-Hydroxyethanesulfonate); 2-Hydroxy-4,4’-diguanylstilbene Diisethionate; 2-Hydroxy-4,4’-stilbenedicarboxamidine di(β-Hydroxyethanesulfonate); 2-Hydroxy-4,4’-stilbenedicarboxamidine Diisethionate; 2-Hydroxystilbami |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.